![molecular formula C15H20O3 B12544110 (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-77-1](/img/structure/B12544110.png)
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxyphenylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Procedure: The ®-3-hydroxy-1-phenylpropanol is deprotonated by the base, forming an alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction with cyclohexanone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclopentan-1-one: Similar structure but with a cyclopentanone ring.
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cycloheptan-1-one: Similar structure but with a cycloheptanone ring.
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclohexanone.
Uniqueness
The unique combination of the cyclohexanone ring and the hydroxyphenylpropoxy group in (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
652986-77-1 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15+/m0/s1 |
Clave InChI |
OXEJQHWJNKAHPE-LSDHHAIUSA-N |
SMILES isomérico |
C1C[C@@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2 |
SMILES canónico |
C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
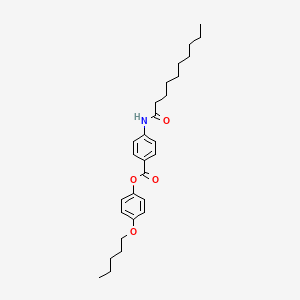
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
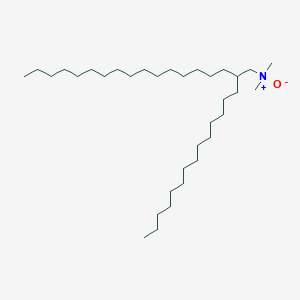
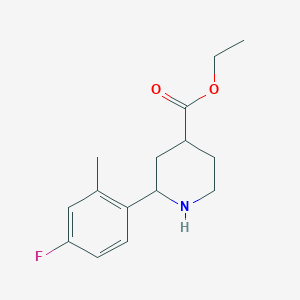
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
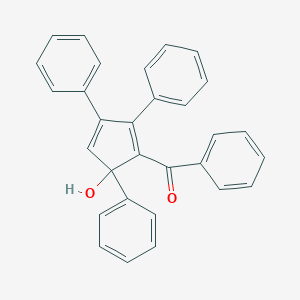
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
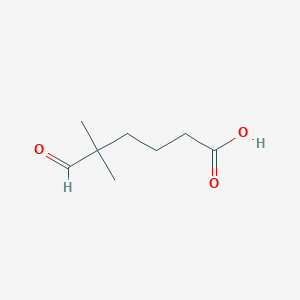
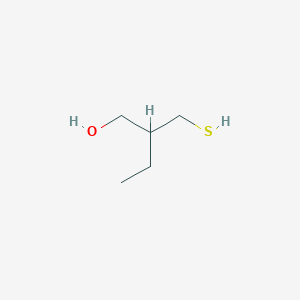

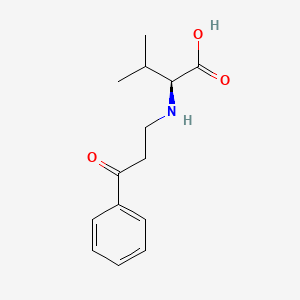
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
